Cas no 1359655-84-7 (6-Boc-2,6-diazaspiro3.4octane oxalate)
6-Boc-2,6-diazaspiro3.4octane oxalate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
- tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate,oxalic acid
- 6-Boc-2,6-diazaspiro[3.4]octane oxalate
- tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate;oxalic acid
- PB30461
- OR317176
- AK130505
- AB0175144
- AX8251330
- Y1281
- t-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate
- TERT-BUTYL 2,6-DIAZASPIRO[3.4]OCTANE-6-CARBOXYLATE OXALATE SALT
- tert-butyl2,6-diazaspiro[3.4]octane-6-carboxylateoxalate
- SB51363
- tert-Butyl 2,7-diazaspiro[3.4]octane-7-carboxylate; oxalic acid
- CS-0030594
- AKOS022185342
- A921964
- AS-50352
- O12109
- 1359655-84-7
- 6-Boc-2,6-Diazaspiro[3.4]octane hemioxalate
- 6-Boc-2,6-diazaspiro3.4octane oxalate
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- MDL: MFCD21363137
- Inchi: 1S/C11H20N2O2.C2H2O4/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11;3-1(4)2(5)6/h12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
- InChI Key: WHYQPXBFAQERDM-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC2(C1)CNC2)=O.OC(C(=O)O)=O
Computed Properties
- Exact Mass: 302.14778643g/mol
- Monoisotopic Mass: 302.14778643g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 338
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116
6-Boc-2,6-diazaspiro3.4octane oxalate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- Storage Condition:Inert atmosphere,2-8°C
6-Boc-2,6-diazaspiro3.4octane oxalate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289001849-1g |
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate |
1359655-84-7 | 95% | 1g |
821.94 USD | 2021-06-15 | |
| Chemenu | CM208311-1g |
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate |
1359655-84-7 | 95% | 1g |
$746 | 2021-08-04 | |
| TRC | B104150-25mg |
6-Boc-2,6-diazaspiro[3.4]octane oxalate |
1359655-84-7 | 25mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B104150-50mg |
6-Boc-2,6-diazaspiro[3.4]octane oxalate |
1359655-84-7 | 50mg |
$ 300.00 | 2022-06-07 | ||
| TRC | B104150-100mg |
6-Boc-2,6-diazaspiro[3.4]octane oxalate |
1359655-84-7 | 100mg |
$ 475.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B883006-1g |
6-Boc-2,6-diazaspiro[3.4]octane oxalate |
1359655-84-7 | 95% | 1g |
¥5,681.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B883006-50mg |
6-Boc-2,6-diazaspiro[3.4]octane oxalate |
1359655-84-7 | 95% | 50mg |
¥996.00 | 2022-09-29 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B883006-250mg |
6-Boc-2,6-diazaspiro[3.4]octane oxalate |
1359655-84-7 | 95% | 250mg |
¥2,820.00 | 2022-09-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71640-1g |
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate |
1359655-84-7 | 95% | 1g |
¥5988.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T71640-250mg |
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate oxalate |
1359655-84-7 | 95% | 250mg |
¥2998.0 | 2023-09-06 |
6-Boc-2,6-diazaspiro3.4octane oxalate Suppliers
6-Boc-2,6-diazaspiro3.4octane oxalate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 6-Boc-2,6-diazaspiro3.4octane oxalate
Introduction to 6-Boc-2,6-diazaspiro3.4octane oxalate (CAS No: 1359655-84-7)
6-Boc-2,6-diazaspiro3.4octane oxalate, with the chemical identifier CAS No 1359655-84-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the spirocyclic amine class, characterized by its unique spiro structure, which consists of two cyclic units linked by a single carbon atom. The presence of both Boc (tert-butoxycarbonyl) and oxalate functional groups further enhances its utility as an intermediate in the synthesis of complex molecules.
The Boc group is a widely employed protecting group in peptide synthesis and organic chemistry, providing stability under various reaction conditions while allowing for selective deprotection when necessary. In contrast, the oxalate moiety contributes to the compound's solubility and reactivity, making it a valuable building block for further derivatization. The spirocyclic framework of 6-Boc-2,6-diazaspiro3.4octane oxalate introduces rigidity and specific spatial orientation, which can be critical for biological activity and molecular recognition.
Recent advancements in medicinal chemistry have highlighted the importance of spirocyclic compounds in drug design due to their ability to mimic natural product scaffolds and exhibit enhanced binding affinity. Studies have demonstrated that spirocyclic amines can serve as effective scaffolds for developing small-molecule inhibitors targeting various biological pathways. The Boc-protected derivative of this compound is particularly interesting because it allows researchers to systematically explore the structural determinants of biological activity without interference from side reactions.
In the context of drug discovery, 6-Boc-2,6-diazaspiro3.4octane oxalate has been investigated for its potential applications in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The spirocyclic core provides a stable platform for functionalization, enabling the introduction of pharmacophores that interact with specific target proteins. Moreover, the oxalate group can be utilized for further chemical modifications, such as coupling reactions or cleavage under specific conditions, facilitating the construction of more complex molecular architectures.
One notable application of this compound is in the synthesis of peptidomimetics, where spirocyclic amines can replace amino acid residues to improve pharmacokinetic properties such as solubility and metabolic stability. The Boc protection ensures that the amine functionalities remain inert during synthetic steps involving harsh reagents or elevated temperatures. This stability is crucial for multi-step syntheses where selective deprotection is required at different stages.
The oxalate ester functionality also opens up possibilities for derivatization into other pharmacologically relevant moieties. For instance, hydrolysis or transesterification reactions can yield free amine or carboxylic acid derivatives, which can then be further functionalized via amide bond formation or other conjugation strategies. Such modifications are essential for tailoring drug candidates to achieve optimal bioavailability and target specificity.
From a synthetic chemistry perspective, 6-Boc-2,6-diazaspiro3.4octane oxalate exemplifies the elegance of spirocyclic chemistry in constructing complex molecules with precise stereochemistry. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, with careful control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have further streamlined these processes, making it more feasible to produce such intricate molecules on a larger scale.
The pharmaceutical industry has shown increasing interest in spirocyclic compounds due to their unique structural features and potential therapeutic benefits. For example, spiropiperidine derivatives have been explored as CNS-active agents due to their ability to cross the blood-brain barrier efficiently. Similarly, spirocyclic diamines have been investigated for their antimicrobial properties. The versatility of 6-Boc-2,6-diazaspiro3.4octane oxalate makes it a valuable tool in these efforts.
In conclusion, 6-Boc-2,6-diazaspiro3.4octane oxalate (CAS No: 1359655-84-7) represents a significant advancement in pharmaceutical chemistry as an intermediate for synthesizing biologically active molecules. Its unique structural features—combining a spirocyclic core with protective and reactive functional groups—make it an indispensable reagent in drug discovery programs targeting diverse therapeutic areas. As research continues to uncover new applications for this compound, 6-Boc-2,6-diazaspiro3.4octane oxalate is poised to play an increasingly important role in the development of next-generation therapeutics.
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